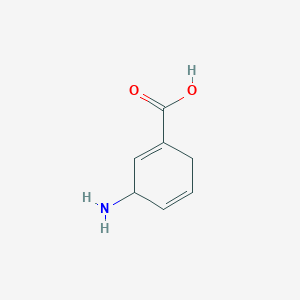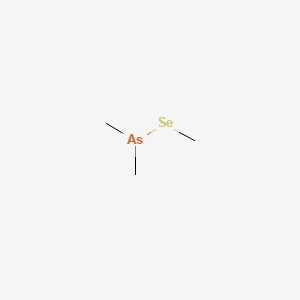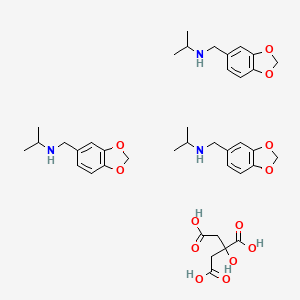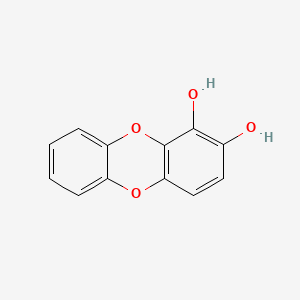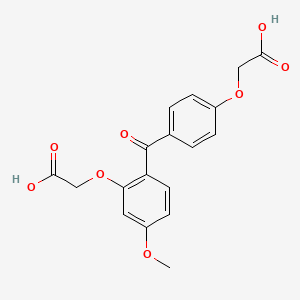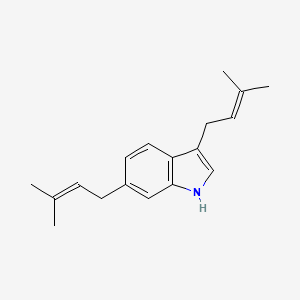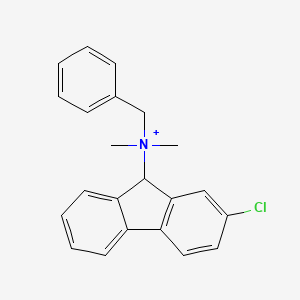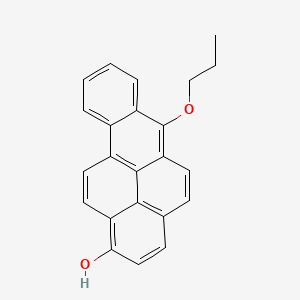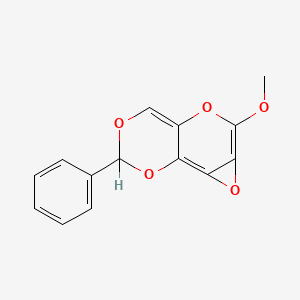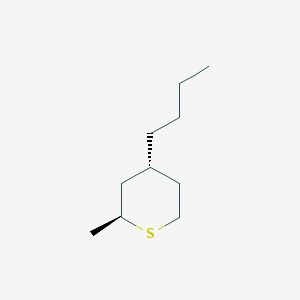
(2S,4R)-4-butyl-2-methylthiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-butyl-2-methylthiane is a chiral compound with a unique structure that includes a thiane ring, a butyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-butyl-2-methylthiane typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the formation of the desired enantiomer. The reaction conditions often include controlled temperatures and the use of solvents that do not interfere with the chiral catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-butyl-2-methylthiane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a sulfoxide or sulfone, while reduction may yield a fully saturated thiane ring.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-4-butyl-2-methylthiane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used to study the effects of chirality on biological systems. It may be used in the development of chiral drugs or as a probe to investigate enzyme-substrate interactions.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its unique structure and stereochemistry could make it useful for targeting specific biological pathways or receptors.
Industry
In industry, this compound can be used in the production of chiral materials, such as polymers and catalysts. Its stereochemistry can impart specific properties to these materials, making them useful for various applications.
Mechanism of Action
The mechanism of action of (2S,4R)-4-butyl-2-methylthiane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4R)-4-butyl-2-methylthiane include other chiral thiane derivatives, such as this compound and (2R,4S)-4-butyl-2-methylthiane. These compounds share similar structures but differ in their stereochemistry.
Uniqueness
What sets this compound apart is its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomers. This uniqueness makes it valuable for studying the effects of chirality and for developing applications that require specific stereochemical configurations.
Properties
CAS No. |
76097-70-6 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
(2S,4R)-4-butyl-2-methylthiane |
InChI |
InChI=1S/C10H20S/c1-3-4-5-10-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
BVCOQYPDJSDLSJ-VHSXEESVSA-N |
Isomeric SMILES |
CCCC[C@@H]1CCS[C@H](C1)C |
Canonical SMILES |
CCCCC1CCSC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



